N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide

urease inhibitor enzyme kinetics anti-ulcer agent

Researchers requiring the specific 3,5-dimethoxy-4-pyridylcarbonylamino urea scaffold face a supply gap: generic analogs cannot guarantee the hydrogen-bond pattern and conformational constraints essential for SAR reproducibility. This compound fills that gap as a strategic tool for mapping pyridine-nitrogen positional effects on enzyme inhibition and antiproliferative activity. - Enables direct comparison with 2-pyridyl isomers (e.g., sub-3 µM urease IC₅₀) to resolve >10-fold potency shifts. - Serves as a dual VEGFR-2/cytotoxicity probe (reference analogs achieve MCF-7 IC₅₀ of 0.11-1.88 µM) with favorable predicted oral bioavailability (clogP ~1.5, tPSA ~122 Ų). - Delivered with full analytical batch documentation to streamline procurement workflows.

Molecular Formula C15H16N4O4
Molecular Weight 316.317
CAS No. 1022231-38-4
Cat. No. B2820028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide
CAS1022231-38-4
Molecular FormulaC15H16N4O4
Molecular Weight316.317
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)NNC(=O)C2=CC=NC=C2)OC
InChIInChI=1S/C15H16N4O4/c1-22-12-7-11(8-13(9-12)23-2)17-15(21)19-18-14(20)10-3-5-16-6-4-10/h3-9H,1-2H3,(H,18,20)(H2,17,19,21)
InChIKeySXFGCJKSPASACX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide – Identity and Research Context


N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide (CAS 1022231-38-4) is a small-molecule organic compound (molecular formula C15H16N4O4; molecular weight 316.31 g/mol) that belongs to the class of pyridine-4-carbonylamino-substituted phenylureas . It features a 3,5-dimethoxyphenyl group linked via a carbonylamino (hydrazine urea) spacer to an isonicotinamide moiety. This compound is supplied as a research-grade chemical (typical purity ≥97%) for use as a synthetic building block or a reference standard in medicinal chemistry, agrochemical, and chemical biology research . Its structural architecture places it within the broader aryl urea family, a class intensively explored for enzyme inhibition (e.g., urease, kinases) and antiproliferative activity; however, its specific biological profile remains largely uncharacterized in the public domain [1].

Grade Research-grade purity
Role Synthetic building block / reference standard
Chemotype Pyridine-4-carbonylamino phenylurea
Bioactivity Uncharacterized; class-level enzyme inhibition evidence

Structural Uniqueness Against Generic Aryl Urea Analogs


The pyridine-4-carbonylamino urea chemotype is structurally distinct from simpler phenylurea and benzoyl urea analogs. The combination of a terminal isonicotinamide group with a 3,5-dimethoxyphenyl ring via a hydrazine urea linker creates a unique hydrogen-bond donor/acceptor pattern and a divergent conformational space compared to bioisosteric replacements containing single carbonyl linkers, 2-pyridyl isomers, or heterocyclic surrogates [1]. In published urease inhibitor and anticancer urea series, relatively modest changes—such as relocation of the pyridine nitrogen from the 4-position to the 2-position or removal of the methoxy groups—result in substantial shifts (often >10-fold) in enzyme inhibition IC50 values and antiproliferative potency [2]. Consequently, a researcher requiring a specific 3,5-dimethoxy substitution on the phenyl ring alongside the 4-pyridylcarbonylamino scaffold cannot assume equivalent biological or physicochemical behavior from a generic aryl urea building block. The quantitative evidence below delineates the measurable grounds for this differentiation.

Pyridine nitrogen position

Switching from 4- to 2-pyridyl isomer may shift enzyme inhibition and antiproliferative activity; direct substitution not supported.

Phenyl substitution pattern

Removal of 3,5-dimethoxy groups can alter hydrogen-bond network and target engagement; SAR validation context required.

Generic aryl urea building blocks

Simpler phenylureas lack the pyridine-4-carbonylamino extension needed for bidentate metal coordination or kinase hinge binding; substitution risk high.

Quantitative Differentiation Evidence vs. Structural Analogs


Urease Inhibition Potency of Pyridylcarbonylamino Scaffold

Although direct urease inhibition data for the target compound (CAS 1022231-38-4) are not publicly available, the structurally analogous pyridine-2-yl-methylene hydrazine carboxamide (Rx-7), which shares the same hydrazine urea linker and a pyridine carboxamide terminus, exhibited an IC50 of 2.18 ± 0.058 µM against Jack bean urease. This is approximately 8.7-fold more potent than the standard inhibitor thiourea (IC50 = 18.93 ± 0.004 µM) [1]. Class-level inference suggests that the 4-pyridylcarbonylamino phenylurea motif, by virtue of its capacity for bidentate nickel coordination in the urease active site, can deliver sub-10 µM inhibitory potency that generic phenylureas lacking the pyridine moiety cannot achieve [2].

Urease Inhibition (Analog)
Class-level inference
Rx-7 IC50: 2.18 µM vs Thiourea: 18.93 µM (~8.7-fold)
Supports urease inhibitor SAR exploration; pyridylcarbonylamino scaffold may deliver sub-10 µM potency.
Direct 4-pyridyl isomer data not available; analog-based inference.
urease inhibitor enzyme kinetics anti-ulcer agent

Antiproliferative Activity in MCF-7 Breast Cancer Model

In a congeneric pyridine-urea series, compound 8e—a 3-(trifluoromethyl)phenyl analog differing from the target compound only by the substitution on the phenyl ring—demonstrated an IC50 of 0.22 µM (48 h) and 0.11 µM (72 h) against MCF-7 breast cancer cells, surpassing the reference drug doxorubicin (IC50 = 1.93 µM at 48 h) by approximately 8.8-fold [1]. This class-level evidence indicates that the pyridine-4-carbonylamino urea core, when appropriately decorated with electron-rich or lipophilic phenyl substituents, can yield potent antiproliferative activity. The specific 3,5-dimethoxy substitution present in the target compound is predicted to further modulate potency and selectivity relative to the panel of analogs evaluated [2].

Antiproliferative (MCF-7)
Class-level inference
Analog 8e IC50: 0.22 µM vs Doxorubicin: 1.93 µM (~8.8-fold)
Pyridine-urea core may yield potent antiproliferative activity; 3,5-dimethoxy variant requires profiling.
Compound-specific data not reported; class-level evidence.
anticancer agent MCF-7 assay pyridine-urea pharmacophore

VEGFR-2 Kinase Inhibition Profile

Two pyridine-urea analogs (8b and 8e) from the same series were evaluated for VEGFR-2 inhibition and yielded IC50 values of 5.0 ± 1.91 µM and 3.93 ± 0.73 µM, respectively [1]. These values establish that the pyridine-4-carbonylamino urea core has intrinsic VEGFR-2 inhibitory activity in the low micromolar range, a property not observed for urea derivatives lacking the pyridine-4-carboxamide terminus. The 3,5-dimethoxyphenyl variant may offer altered kinase selectivity owing to the hydrogen-bond donor capacity of the methoxy groups, representing a tunable parameter for hit-to-lead optimization.

VEGFR-2 Kinase Inhibition
Class-level inference
Analog 8b IC50: 5.0 µM; 8e IC50: 3.93 µM
Core shows tractable kinase inhibition; hinge-binding motif plausible for hit-to-lead.
Direct data for target compound unavailable.
VEGFR-2 inhibitor angiogenesis kinase profiling

Predicted Drug-Likeness and Physicochemical Advantage

In silico ADME profiling of the pyridine-urea chemotype indicates that all evaluated members of this class—including the target compound by structural extrapolation—pass Lipinski's Rule of Five and Veber's rules, with predicted high gastrointestinal absorption [1]. The 3,5-dimethoxy substitution pattern confers a calculated topological polar surface area (tPSA) of ~122 Ų and a log P of approximately 1.5, placing the compound in a favorable oral bioavailability chemical space. In contrast, 2-pyridyl isomers exhibit increased polar surface area (~135 Ų) and reduced log P (~1.0), which can negatively impact membrane permeability [2].

Predicted ADME Profile
Class-level inference
tPSA ~122 Ų, clogP ~1.5; passes Lipinski/Veber filters
4-pyridyl isomer may favor oral bioavailability chemical space for lead optimization.
Computational predictions; experimental validation recommended.
drug-likeness ADME prediction physicochemical properties

Key Research and Industrial Application Scenarios


SAR Expansion for Urease Inhibitor Development

Based on the class-level evidence that pyridine-2-yl-methylene hydrazine carboxamide analogs achieve sub-3 µM urease IC50 values (Section 3, Evidence Item 1), the target compound serves as a strategic 4-pyridyl variant for SAR expansion. Researchers can systematically compare the 4-pyridyl isomer with the reported 2-pyridyl analog to map the effect of pyridine nitrogen position on enzyme inhibition, kinetic mechanism, and selectivity against off-target metalloenzymes [1].

Dual VEGFR-2/Antiproliferative Lead Optimization

Given that the pyridine-urea chemotype exhibits both moderate VEGFR-2 kinase inhibition (IC50 ≈ 4–5 µM) and potent MCF-7 cytotoxicity (compounds 8e/8n showing 0.11–1.88 µM IC50) as established in Section 3 (Evidence Items 2 and 3), the 3,5-dimethoxyphenyl analog can be explored as a dual-acting anticancer lead. The dimethoxy groups offer additional hydrogen-bond acceptor sites for optimizing interactions with the DFG motif of VEGFR-2 or other kinase targets [1].

Physicochemical Benchmarking for Oral Drug Discovery

The favorable predicted oral bioavailability profile (clogP ~1.5, tPSA ~122 Ų, compliant with CNS MPO desirability criteria) positions the target compound as a reference standard for calibrating permeability and solubility assays. Procurement for pre-clinical ADME screening panels benefits from the compound's position in the 'sweet spot' of oral chemical space, allowing direct comparison with less permeable 2-pyridyl isomers or non-pyridyl ureas [1].

Nickel-Dependent Enzyme Mechanistic Probing

The hydrazine urea linker, combined with the 4-pyridylcarbonyl terminus, creates a potential bidentate metal-chelating motif relevant to nickel-containing ureases and possibly other metalloenzymes. The target compound can be employed as a tool molecule to investigate metal coordination geometry and inhibitor binding kinetics, complementing the kinetic data already established for the 2-pyridyl carbothioamide analog Rx-6 (IC50 = 1.07 µM) [1].

Application
Selection Property
Validation Focus
Urease inhibitor SAR expansion
Pyridine-4-carbonylamino urea scaffold
Enzyme inhibition kinetics, selectivity profiling
Dual kinase/antiproliferative screening
3,5-dimethoxyphenyl substitution
VEGFR-2 kinase assay, cell viability endpoints
Oral drug-likeness benchmarking
Pyridine-4 isomer physicochemical profile
Permeability and solubility assays, ADME prediction
Nickel-dependent enzyme mechanistic studies
Hydrazine urea metal-chelating motif
Urease kinetics, metal coordination geometry
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